molecular formula C14H21NO2 B13981348 Ethyl [4-(diethylamino)phenyl]acetate CAS No. 64501-34-4

Ethyl [4-(diethylamino)phenyl]acetate

Cat. No.: B13981348
CAS No.: 64501-34-4
M. Wt: 235.32 g/mol
InChI Key: GXBVMDGSFSQPLR-UHFFFAOYSA-N
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Description

Contextual Significance of Arylacetates as Chemical Scaffolds

The arylacetate framework, and more specifically the phenylacetate (B1230308) core, is a recurring motif in a multitude of organic molecules, ranging from natural products to pharmaceuticals. Phenylacetic acid and its derivatives are recognized as valuable building blocks in organic synthesis. orgsyn.org The ester functional group provides a site for various chemical reactions, including hydrolysis, transesterification, and reduction, while the α-methylene group is amenable to deprotonation and subsequent alkylation or condensation reactions.

This structural versatility has established arylacetates as privileged scaffolds in medicinal chemistry. A notable example is the non-steroidal anti-inflammatory drug (NSAID) Diclofenac, which is a derivative of phenylacetic acid. The adaptability of the phenylacetate structure allows for the systematic modification of substituents on the aromatic ring to modulate biological activity and pharmacokinetic properties.

Table 1: Examples of Phenylacetate Derivatives in Different Applications

Compound Name Application/Significance
Ethyl Phenylacetate Used as a fragrance and flavoring agent due to its honey-like scent. chemicalbook.comthegoodscentscompany.com Also explored as a greener, non-mutagenic solvent. chemicalbook.comsigmaaldrich.com
4-(Dimethylamino)phenylacetic acid Utilized as a building block in peptide synthesis. sigmaaldrich.com
4-(Methylthio)phenylacetic acid A synthetic intermediate used in the preparation of more complex molecules.

This table provides examples of related phenylacetate compounds to illustrate the versatility of the core scaffold.

Role of Dialkylamino Phenyl Moieties in Molecular Design and Functionality

The incorporation of a dialkylamino group, such as the diethylamino moiety, at the para-position of a phenyl ring dramatically alters the electronic landscape of the molecule. This group is a powerful electron-donating group (EDG) due to the resonance effect, where the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system. This donation of electron density significantly increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution.

This electronic enrichment influences several key molecular properties:

Reactivity: The activated ring can participate in reactions that are difficult or impossible for unsubstituted or electron-poor benzene (B151609) rings.

Spectroscopic Properties: The charge transfer characteristics introduced by the dialkylamino group can lead to significant shifts in UV-Visible absorption spectra. Compounds containing this moiety are often colored and can exhibit solvatochromism, where the color changes with the polarity of the solvent.

Basicity: The nitrogen atom of the diethylamino group retains basic properties, allowing for protonation and the formation of salts, which can be useful for modifying solubility or for purification.

The steric bulk of the ethyl groups, compared to methyl groups, can also play a role in directing reactions at other parts of the molecule and can influence the molecule's crystal packing and bulk material properties.

Overview of Research Trajectories for Electron-Rich Phenylacetate Derivatives

Research involving electron-rich phenylacetate derivatives like Ethyl [4-(diethylamino)phenyl]acetate is primarily driven by their potential as advanced synthetic intermediates. The combination of the reactive ester handle and the highly activated aromatic ring makes them valuable precursors for the synthesis of more complex molecular architectures.

Likely research trajectories for this class of compounds include:

Synthesis of Novel Dyes and Pigments: The 4-(dialkylamino)phenyl moiety is a common component of many chromophores. The phenylacetate portion of the molecule could be elaborated to create novel dye structures for applications in textiles, imaging, and sensing.

Development of Materials for Nonlinear Optics (NLO): Molecules with strong electron donor-acceptor systems often exhibit large second-order NLO responses. The [4-(diethylamino)phenyl]acetate core represents a potent donor system that could be coupled with an electron-accepting group to create push-pull chromophores for use in optoelectronic devices.

Pharmaceutical and Agrochemical Synthesis: While direct applications are not documented, the structure serves as a scaffold that can be modified to explore structure-activity relationships. The precursor, 4-(diethylamino)phenylacetic acid, could be synthesized and used in a similar fashion to its dimethylamino analog in peptide synthesis or as a fragment in drug discovery programs. sigmaaldrich.com

The synthesis of this compound would likely follow established organic chemistry protocols. A plausible route involves the standard acid-catalyzed Fischer esterification of 4-(diethylamino)phenylacetic acid with ethanol (B145695). orgsyn.orgchemicalbook.com The precursor acid itself can be prepared via hydrolysis of 4-(diethylamino)benzyl cyanide, a common method for phenylacetic acid synthesis. orgsyn.org

Table 2: Proposed Synthesis of this compound

Step Reaction Starting Materials Reagents Product
1 Hydrolysis 4-(diethylamino)benzyl cyanide Sulfuric Acid, Water 4-(diethylamino)phenylacetic acid

This table outlines a conceptual synthetic pathway based on standard, well-documented reactions for analogous compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64501-34-4

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

ethyl 2-[4-(diethylamino)phenyl]acetate

InChI

InChI=1S/C14H21NO2/c1-4-15(5-2)13-9-7-12(8-10-13)11-14(16)17-6-3/h7-10H,4-6,11H2,1-3H3

InChI Key

GXBVMDGSFSQPLR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CC(=O)OCC

Origin of Product

United States

Synthetic Methodologies and Complex Chemical Transformations

Established Synthetic Pathways for Ethyl [4-(diethylamino)phenyl]acetate

The synthesis of this compound can be accomplished through several reliable methods, primarily involving the formation of the ester functional group from precursor molecules such as carboxylic acids or nitriles.

Esterification Reactions of Substituted Phenylacetic Acids

A principal and widely used method for synthesizing this compound is the direct esterification of its corresponding carboxylic acid, 4-(diethylamino)phenylacetic acid. This acid-catalyzed reaction, often referred to as Fischer esterification, involves reacting the carboxylic acid with ethanol (B145695), typically in the presence of a strong acid catalyst.

Commonly used homogeneous catalysts include mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (PTSA). researchgate.net The reaction equilibrium is generally shifted towards the product (the ester) by using an excess of the alcohol reactant or by removing the water formed during the reaction. google.com

In recent years, a focus on green chemistry has led to the development of heterogeneous solid acid catalysts for esterification reactions. These catalysts offer advantages such as easier separation from the reaction mixture, reduced corrosivity, and potential for recyclability. Examples of solid catalysts applicable to this type of transformation include cation-exchange resins and metal cation-exchanged montmorillonite (B579905) nanoclays (e.g., Al³⁺-montmorillonite). researchgate.netnih.gov These catalysts provide Brønsted acid sites that facilitate the protonation of the carboxylic acid, initiating the esterification cascade. nih.gov

Catalyst TypeExampleKey Advantages
Homogeneous Acid Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (PTSA)High catalytic activity, well-established procedures. researchgate.net
Heterogeneous (Solid Acid) Cation-Exchange Resins (e.g., Amberlyst-15)Environmentally friendly, easy separation, reusable. researchgate.net
Heterogeneous (Nanoclay) Metal Cation-Exchanged MontmorilloniteHigh selectivity, enhanced catalytic activity due to large surface area. nih.gov

Conversion Pathways from Substituted Benzyl (B1604629) Cyanide Analogues

An alternative synthetic route to this compound starts from the corresponding nitrile, 4-(diethylamino)benzyl cyanide. This transformation is achieved through alcoholysis of the nitrile group in the presence of an acid catalyst.

The process involves heating the benzyl cyanide analogue with ethanol and a strong acid, such as sulfuric acid or anhydrous hydrogen chloride. orgsyn.orgchemicalbook.com When hydrogen chloride is used, the reaction is known as the Pinner reaction, which proceeds through the formation of an intermediate imidate salt. Subsequent hydrolysis of this intermediate yields the desired ester. This method is often efficient, providing high yields of the final product. orgsyn.org The reaction mixture is typically worked up by pouring it into water and extracting the ester. orgsyn.org

This pathway is particularly useful when the corresponding benzyl cyanide is more readily available or cost-effective than the phenylacetic acid.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in modern synthetic chemistry, aligning with the principles of green chemistry. ijfans.orgajrconline.org This method utilizes microwave irradiation to heat the reaction mixture, which can lead to a significant acceleration of reaction rates, often reducing reaction times from hours to minutes. sciforum.netsciforum.net Additional benefits include improved product yields, cleaner reaction profiles, and the ability to perform reactions under solvent-free conditions. ijfans.org

While specific literature on the microwave-assisted synthesis of this compound is not prominent, the methodology has been successfully applied to analogous esterification and condensation reactions. For instance, the synthesis of various ethyl 4-(substituted phenyl) carboxylate derivatives has been achieved efficiently under microwave irradiation. sciforum.netsciforum.net A mixture of the starting materials (e.g., a substituted aldehyde, a ketoester, and urea) can be irradiated for a few minutes to obtain the target product in excellent yields, a stark contrast to the several hours required for conventional heating. sciforum.netsciforum.net

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 3–4 hours3–4 minutes sciforum.netsciforum.net
Typical Yield 88–92%97–98% sciforum.netsciforum.net
Process Refluxing at a specific temperature.Direct irradiation at a set power (e.g., 800 W). sciforum.netsciforum.net
Workup Often requires more extensive purification.Cleaner reaction leads to simpler workup. sciforum.net

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound serves as a scaffold for the synthesis of a wide array of analogues and derivatives through various chemical strategies.

Strategies for Structural Diversification and Functionalization

Structural diversification allows for the fine-tuning of molecular properties and is achieved by systematically modifying different parts of the parent molecule.

Aromatic Ring Substitution: The phenyl ring can be functionalized with various substituents such as halogens, nitro groups, or alkyl chains. google.comnih.gov This is typically accomplished by selecting a starting material, either a phenylacetic acid or a benzyl cyanide, that already contains the desired substitution pattern.

Ester Group Modification: The ethyl ester can be readily converted to other esters (e.g., methyl, propyl, tert-butyl) by performing the esterification reaction with the corresponding alcohol. researchgate.net

Amine Group Variation: The diethylamino moiety can be replaced with other secondary amines (e.g., dimethylamino, dipropylamino) or cyclic amines like piperidine (B6355638) or morpholine. This variation is introduced at the stage of synthesizing the 4-aminophenylacetic acid precursor.

α-Carbon Functionalization: The methylene (B1212753) (CH₂) group located between the aromatic ring and the ester carbonyl is activated by both adjacent groups, making it susceptible to deprotonation by a suitable base. The resulting carbanion can then react with various electrophiles, allowing for alkylation or acylation at the α-position. A classic example of such a reaction is the condensation of benzyl cyanide with ethyl acetate (B1210297) to form α-phenylacetoacetonitrile, demonstrating the reactivity of this position. orgsyn.org

Multi-Component Reaction Approaches for Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates substantial portions of all starting materials. researchgate.net This approach offers significant advantages in terms of atom economy, simplicity, and the rapid generation of molecular diversity. researchgate.net

While a direct MCR for this compound is not common, its constituent parts and related structures are frequently employed in MCRs to build complex heterocyclic systems. For example:

Biginelli Reaction: A substituted benzaldehyde, such as 4-(diethylamino)benzaldehyde, can participate in the Biginelli reaction with ethyl acetoacetate (B1235776) and urea (B33335) to produce dihydropyrimidines. sciforum.netsciforum.net

Mannich Reaction: Esters with an active α-hydrogen, like phenylacetate (B1230308) derivatives, can be used in Mannich reactions. This involves the aminoalkylation of the acidic proton with an aldehyde and a primary or secondary amine, leading to more complex structures. google.com

Synthesis of Furanones and Pyrazoles: Building blocks like ethyl acetoacetate and arylglyoxals are staples in MCRs for synthesizing diverse heterocycles, including furan-2(5H)-ones and pyranopyrazoles. researchgate.netresearchgate.netresearchgate.net

These MCR strategies highlight the potential to utilize the structural motifs of this compound to rapidly construct libraries of complex and functionally diverse molecules.

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key areas of focus include the use of environmentally benign solvents and the development of efficient catalytic systems.

The use of water as a reaction medium is a cornerstone of green chemistry, as it is non-toxic, inexpensive, and readily available. expresspolymlett.com For transition-metal-catalyzed reactions, which are often employed in the synthesis of complex organic molecules, moving from organic solvents to water presents significant environmental benefits. expresspolymlett.com While many organic compounds have low solubility in water, techniques such as the use of co-solvents or phase-transfer catalysts can facilitate reactions in aqueous systems. Research into Suzuki coupling reactions, for example, has demonstrated successful synthesis of biaryl compounds in water, sometimes with the aid of additives like tetrabutylammonium (B224687) bromide (TBAB) or in mixed solvent systems like acetone/water. researchgate.netjeolusa.com Such methodologies represent a greener pathway for the formation of precursors to compounds like this compound.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon (C-C) bonds, typically between an aryl halide and an aryl boronic acid. researchgate.netmdpi.com This reaction is fundamental in academic and industrial settings for synthesizing complex molecules, including pharmaceuticals and functional materials. researchgate.net The development of sustainable Suzuki coupling reactions focuses on using environmentally friendly solvents and efficient, recyclable catalysts. researchgate.netnih.gov Palladium-based catalysts, such as Palladium(II) acetate (Pd(OAc)2), are commonly employed. jeolusa.com Green approaches have successfully utilized water as the primary solvent for Suzuki couplings, demonstrating that significant yields can be achieved under milder and more sustainable conditions. jeolusa.com

Catalyst SystemSolvent SystemBaseTemperatureKey FeatureReference
Pd(OAc)2Acetone / WaterNa2CO340-45°CLow-temperature, mixed aqueous system. jeolusa.com
Pd(OAc)2Water with TBABK2CO390-95°CUtilizes a phase-transfer catalyst (TBAB) in water. jeolusa.com
Pd(PPh3)41,4-DioxaneK3PO4OptimizedEffective for arylating pyrimidine (B1678525) derivatives. mdpi.com
pEVPBr-stabilized Pd nanoparticlesAqueous solutionTriethylamine50-80°CHighly active, recyclable nanoparticle catalyst in water. expresspolymlett.com

Mechanistic Investigations of Formation and Conversion Reactions

Understanding the detailed mechanisms of chemical reactions is crucial for optimizing reaction conditions and controlling product formation. This section delves into the fundamental mechanisms of ester formation and hydrolysis.

The most common method for preparing esters from carboxylic acids and alcohols is the Fischer esterification. byjus.comathabascau.ca This reaction involves heating the carboxylic acid and alcohol with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. byjus.comchemicalbook.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. byjus.comlibretexts.org

The mechanism of Fischer esterification involves several key steps: libretexts.orgchemistrytalk.org

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon, making it a better electrophile. libretexts.orgkhanacademy.org

Nucleophilic Attack: A lone pair of electrons from the alcohol's oxygen atom attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.com

Proton Transfer: A proton is transferred from the oxonium ion (the part that came from the alcohol) to one of the hydroxyl groups, converting it into a good leaving group (water). chemistrytalk.orgmasterorganicchemistry.com

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water. chemistrytalk.org

Deprotonation: The protonated carbonyl of the ester is deprotonated by a base (such as water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product. byjus.comyoutube.com

StepDescriptionKey Transformation
1Protonation of the carbonyl oxygen by an acid catalyst.Activation of the carbonyl group, increasing its electrophilicity. libretexts.org
2The alcohol acts as a nucleophile, attacking the carbonyl carbon.Formation of a tetrahedral intermediate. byjus.com
3A proton is transferred from the newly added alcohol moiety to an existing hydroxyl group.Formation of a good leaving group (H2O). chemistrytalk.org
4Elimination of the water molecule and reformation of the carbonyl double bond.A protonated ester is formed. chemistrytalk.org
5Deprotonation of the carbonyl oxygen.Yields the final ester product and regenerates the acid catalyst. youtube.com

The chemistry of esters like this compound is dominated by nucleophilic acyl substitution reactions. libretexts.org The carbonyl carbon of the ester group possesses a partial positive charge, making it electrophilic and susceptible to attack by nucleophiles. libretexts.org In these reactions, the alkoxy group (-OR') is replaced by an incoming nucleophile. libretexts.org

Common transformations involving nucleophilic attack on the ester carbonyl include:

Hydrolysis: Reaction with water to form a carboxylic acid and an alcohol (discussed in detail below). libretexts.org

Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. libretexts.org

Reaction with Grignard Reagents: Grignard reagents (R-MgX) are strong nucleophiles that add to the carbonyl group of esters. The initial reaction forms a ketone, which then reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol. libretexts.org

Ester hydrolysis is the cleavage of an ester bond by reaction with water, a reaction that can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This process is the microscopic reverse of Fischer esterification. chemistrysteps.comyoutube.com The ester is heated with a large excess of water in the presence of a strong acid catalyst. libretexts.org The mechanism involves the protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water. ucalgary.ca The reaction is an equilibrium process and does not go to completion unless one of the products is removed. libretexts.orgchemistrysteps.com

Base-Promoted Hydrolysis (Saponification): When a base, such as sodium hydroxide (B78521) (NaOH), is used for hydrolysis, the reaction is called saponification. libretexts.orgucalgary.ca Unlike the acid-catalyzed version, this reaction is irreversible. chemistrysteps.comyoutube.com The hydroxide ion (a strong nucleophile) directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.orgucalgary.ca This intermediate then collapses, expelling the alkoxide ion (-OR) as the leaving group to form a carboxylic acid. libretexts.org In the final, rapid step, the alkoxide ion, being a strong base, deprotonates the newly formed carboxylic acid to yield a carboxylate salt and an alcohol. libretexts.orgyoutube.com This acid-base reaction is essentially irreversible and drives the entire process to completion. chemistrysteps.com

FeatureAcid-Catalyzed HydrolysisBase-Promoted Hydrolysis (Saponification)
Catalyst/ReagentCatalytic amount of strong acid (e.g., H2SO4). libretexts.orgStoichiometric amount of strong base (e.g., NaOH). libretexts.org
Nature of ReactionReversible equilibrium process. libretexts.orgchemistrysteps.comIrreversible reaction, goes to completion. chemistrysteps.com
Initial StepProtonation of the carbonyl oxygen to activate the ester. ucalgary.caNucleophilic attack of hydroxide ion on the carbonyl carbon. libretexts.orgucalgary.ca
Final ProductsCarboxylic acid and alcohol. libretexts.orgCarboxylate salt and alcohol. libretexts.org
Driving ForceDriven by excess water (Le Châtelier's principle). chemistrysteps.comIrreversible deprotonation of the carboxylic acid product. chemistrysteps.comyoutube.com

Advanced Spectroscopic Characterization and Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For Ethyl [4-(diethylamino)phenyl]acetate, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the diethylamino group, the methylene (B1212753) bridge, and the aromatic ring.

The signals for the aromatic protons typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating diethylamino group are expected to be shifted upfield compared to those ortho to the electron-withdrawing ethyl acetate (B1210297) group. The methylene protons of the ethyl acetate moiety and the diethylamino group will appear as a quartet and a triplet, respectively, due to spin-spin coupling with the adjacent methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.1-7.3d2HAr-H (ortho to CH₂COOEt)
~ 6.6-6.8d2HAr-H (ortho to N(Et)₂)
4.12q2HO-CH₂ -CH₃
3.55s2HAr-CH₂ -COO
3.35q4HN-(CH₂ -CH₃)₂
1.23t3HO-CH₂-CH₃
1.15t6HN-(CH₂-CH₃ )₂

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The spectrum will feature signals for the carbonyl carbon of the ester group at the downfield end (around 170 ppm). The aromatic carbons will appear in the region of 110-150 ppm, with the carbons directly attached to the nitrogen and the methylene-ester group showing distinct chemical shifts due to the electronic effects of these substituents. The aliphatic carbons of the ethyl and diethylamino groups will resonate at the upfield end of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 171C =O
~ 147Ar-C -N(Et)₂
~ 130Ar-C H (ortho to CH₂COOEt)
~ 125Ar-C -CH₂COOEt
~ 112Ar-C H (ortho to N(Et)₂)
~ 60O-CH₂ -CH₃
~ 44N-(CH₂ -CH₃)₂
~ 40Ar-CH₂ -COO
~ 14O-CH₂-CH₃
~ 12N-(CH₂-CH₃ )₂

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds.

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for the characterization of organofluorine compounds. For halogenated, specifically fluorinated, analogues of this compound, ¹⁹F NMR would provide unambiguous signals for the fluorine atoms. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, making it an excellent probe for structural and conformational analysis. For instance, fluorination at different positions on the phenyl ring would result in distinct ¹⁹F chemical shifts and coupling patterns with neighboring protons, providing crucial information for structure verification.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between atoms in a molecule. A ¹H-¹H COSY spectrum of this compound would show cross-peaks between protons that are spin-spin coupled.

For example, a cross-peak would be observed between the quartet of the ethyl ester's methylene protons and the triplet of its methyl protons, confirming their adjacency. Similarly, the methylene and methyl protons of the diethylamino group would also show a correlation. The aromatic protons would exhibit correlations between adjacent protons on the ring, aiding in their specific assignment. This technique is particularly useful for resolving ambiguities that may arise from overlapping signals in the one-dimensional spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups. A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group.

The C-O stretching vibrations of the ester will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The spectrum will also show C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule. Aromatic C-H stretches are generally observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-N stretching of the diethylamino group will likely be observed in the 1250-1020 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 2970Medium-StrongAliphatic C-H Stretch
~ 1735StrongC=O Ester Stretch
~ 1610, 1520MediumAromatic C=C Stretch
~ 1250StrongC-O Ester Stretch
~ 1160MediumC-N Stretch

Note: The predicted wavenumbers are based on the analysis of structurally similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for deducing its structure through fragmentation analysis.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and large molecules. For this compound, which possesses a polar diethylamino group, ESI-MS in positive ion mode would be expected to readily produce the protonated molecule, [M+H]⁺. The exact mass of this ion would confirm the molecular formula of the compound.

EI-MS is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): Resulting in a significant fragment ion.

Cleavage of the ethyl groups from the nitrogen atom.

Formation of a tropylium (B1234903) ion or related aromatic fragments.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule and its fragments. For this compound, HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass of the molecular ion (or protonated molecule in ESI) with the calculated theoretical mass.

A hypothetical data table for expected mass spectrometry results is provided below.

IonExpected m/z (Nominal Mass)Expected Exact Mass (HRMS)Ionization Technique
[M]⁺221C₁₃H₁₉NO₂EI-MS
[M+H]⁺222C₁₃H₂₀NO₂⁺ESI-MS
[M-OCH₂CH₃]⁺176C₁₁H₁₄N⁺EI-MS

This table is based on the theoretical molecular weight and plausible fragmentation of this compound, as direct experimental data is not available in the searched literature.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

The structure of this compound contains a substituted benzene ring, which is a chromophore. The diethylamino group acts as a strong auxochrome, which is expected to cause a significant bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The presence of the ester group will also influence the electronic environment. It is anticipated that the UV-Vis spectrum, when recorded in a suitable solvent like ethanol (B145695) or acetonitrile, would show characteristic absorption bands in the UVA range.

X-ray Diffraction (XRD) Analysis for Solid-State Structural Elucidation

For a related compound, ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, which features a dimethylamino-substituted phenyl ring within a more complex structure, X-ray analysis has been performed. iucr.orgumt.edu However, due to the significant structural differences, these results cannot be directly extrapolated to this compound. The crystal structure of the target compound remains to be determined.

Single Crystal X-ray Diffraction for Molecular Geometry and Connectivity

There is no published single crystal X-ray diffraction data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible resources. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and torsion angles. Without experimental crystallographic data, a definitive analysis of the molecular geometry and intermolecular connectivity of this compound in the solid state remains uncharacterized.

Powder X-ray Diffraction for Crystalline Phase Characterization

Similarly, no powder X-ray diffraction (PXRD) patterns for this compound are available in the public domain. PXRD is a critical technique for characterizing the crystalline form of a bulk sample, identifying its phase, and assessing its purity. The absence of a reference pattern for this compound means that new batches of the material cannot be compared against a standard to ensure phase consistency.

Other Quantitative Analytical Methodologies (e.g., Elemental Analysis for Purity Assessment)

No specific reports detailing the elemental analysis of this compound were found. Elemental analysis is a fundamental technique used to determine the weight percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is crucial for verifying the empirical formula of a synthesized compound and assessing its purity. The theoretical elemental composition of this compound (C₁₃H₁₉NO₂) is calculated as:

Carbon (C): 70.56%

Hydrogen (H): 8.65%

Nitrogen (N): 6.33%

Oxygen (O): 14.46%

Without experimental data, it is not possible to confirm these values for an actual sample or to assess its purity against the theoretical composition.

Photophysical Properties and Excited State Dynamics

Electronic Absorption and Emission Characteristics

The electronic absorption and emission properties of donor-acceptor molecules are highly sensitive to their environment, particularly the polarity of the solvent.

UV-Vis Absorption Maxima and Molar Extinction Coefficients

Molecules with a diethylaminophenyl group typically exhibit strong absorption bands in the UV-visible region. These absorptions correspond to π→π* electronic transitions. For the analogous Dyad 4 , the UV-Vis absorption maximum (λabs) shows a dependence on solvent polarity, ranging from 418 nm in ethyl acetate (B1210297) to 426 nm in dichloromethane (B109758) (DCM). researchgate.net This shift, although modest, is indicative of the sensitivity of the molecule's ground state to the surrounding solvent environment. Data for this related compound is presented below.

Table 1: UV-Vis Absorption Maxima for a Structurally Similar Dyad (Dyad 4)

Solvent Absorption Max (λabs) (nm)
Ethyl Acetate 418
Tetrahydrofuran (THF) 421
Dichloromethane (DCM) 426
Acetone 419

This interactive table is based on data for a structurally similar compound, Dyad 4, as reported in scientific literature. researchgate.net

Fluorescence Emission Spectra and Quantum Yields

Upon excitation, these molecules relax to the ground state via radiative (fluorescence) and non-radiative pathways. The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process. For the related Dyad 4 , the quantum yield is moderate in nonpolar to moderately polar solvents but decreases significantly in highly polar solvents like acetone. researchgate.net This quenching in polar solvents is a hallmark of efficient intramolecular charge transfer processes, which can open up non-radiative decay channels.

Table 2: Fluorescence Emission and Quantum Yield Data for a Structurally Similar Dyad (Dyad 4)

Solvent Emission Max (λem) (nm) Quantum Yield (Φf)
Ethyl Acetate 538 0.17
Tetrahydrofuran (THF) 533 0.16
Dichloromethane (DCM) 551 0.15
Acetone 579 0.04

This interactive table is based on data for a structurally similar compound, Dyad 4, as reported in scientific literature. researchgate.net

Solvatochromic Behavior and Environmental Polarity Effects

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This behavior is particularly pronounced in D-A molecules where the dipole moment changes significantly upon electronic excitation.

Positive and Negative Solvatochromism Analysis

A large bathochromic (red) shift in the emission spectrum with increasing solvent polarity is observed for the analogous Dyad 4 , with the emission maximum moving from 533 nm in THF to 579 nm in acetone. researchgate.net This is a classic example of positive solvatochromism. It indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) emission. The absorption spectrum shows a much smaller shift, suggesting the ground state is less affected by solvent polarity.

Lippert-Mataga Plot for Dipole Moment Changes Upon Excitation

The Lippert-Mataga equation provides a method to quantify the change in dipole moment (Δμ) between the ground (μg) and excited (μe) states by relating the Stokes shift (the difference in energy between the absorption and emission maxima) to the solvent polarity function. dntb.gov.ua A linear plot of the Stokes shift versus the solvent polarity function confirms the charge-transfer nature of the excited state.

For the related Dyad 4 , a Lippert-Mataga analysis was performed. researchgate.net The ground state dipole moment (μg) was calculated using DFT methods to be 7.52 D. From the slope of the Lippert-Mataga plot, the excited state dipole moment (μe) was determined to be 54.99 D. researchgate.net This results in a very large change in dipole moment (Δμ) of 47.47 D upon excitation. researchgate.net Such a dramatic increase confirms that the excited state has a significant charge-transfer character.

Intramolecular Charge Transfer (ICT) Phenomena

The significant solvatochromism and the large change in dipole moment upon excitation are strong evidence for the occurrence of intramolecular charge transfer (ICT). mdpi.com In molecules like Ethyl [4-(diethylamino)phenyl]acetate, absorption of a photon promotes an electron from a molecular orbital primarily located on the electron-donating diethylamino-phenyl moiety to an orbital centered on the electron-accepting acetate group. This creates a highly polarized excited state, often referred to as an ICT state.

The formation of this ICT state is highly dependent on the solvent's ability to stabilize the large dipole moment. In nonpolar solvents, the formation of the ICT state may be less favorable. In polar solvents, the solvent molecules reorient around the excited molecule, stabilizing the charge-separated state and facilitating the ICT process. researchgate.net

In some donor-acceptor systems, particularly those with flexible linkages like the diethylamino group, a phenomenon known as twisted intramolecular charge transfer (TICT) can occur. In the excited state, the diethylamino group may twist relative to the phenyl ring. This rotation can lead to a more complete charge separation and often results in a highly stabilized, non-emissive, or weakly emissive state, which can explain the fluorescence quenching observed in highly polar solvents. The behavior of the closely related compound, ethyl-4-(N,N-diethylamino)benzoate (EDEAB), has been shown to involve TICT fluorescence, supporting the likelihood of similar phenomena in this compound.

Franck-Condon (FC) States and Initial Excitation Processes

The process of photoexcitation begins with the absorption of a photon, which elevates the molecule from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). According to the Franck-Condon principle, this electronic transition is essentially instantaneous compared to the timescale of nuclear motion. wikipedia.orglibretexts.org As a result, the molecule initially arrives in the excited state with the same nuclear geometry it possessed in the ground state. This vertically excited, non-equilibrium state is known as the Franck-Condon (FC) state. wikipedia.orgfiveable.me

The FC state is a vibrationally "hot" level of the excited electronic state, as the equilibrium geometry of the excited state is typically different from that of the ground state. washington.edu Immediately following excitation, the molecule holds excess vibrational energy. This initial step is the starting point for all subsequent photophysical and photochemical events. libretexts.org The probability of a transition to a specific vibrational level within the excited state is determined by the overlap between the vibrational wavefunctions of the ground and excited states, a quantity known as the Franck-Condon factor. washington.eduresearchgate.net

Twisted Intramolecular Charge Transfer (TICT) States and Their Formation Dynamics

Molecules containing electron-donor and electron-acceptor groups linked by a single bond, such as this compound, are potential candidates for forming Twisted Intramolecular Charge Transfer (TICT) states. In the classic TICT model, after initial excitation to a planar or quasi-planar locally excited (LE) state, the molecule can undergo a conformational change involving the rotation of the donor (diethylamino) group around the single bond connecting it to the phenyl ring.

This twisting motion leads to a decoupling of the π-orbitals of the donor and acceptor moieties, facilitating a near-complete electron transfer from the donor to the acceptor. mdpi.com The resulting TICT state is characterized by a large dipole moment and a highly red-shifted, broad, and structureless fluorescence band, which is particularly stabilized in polar solvents.

However, studies on the analogous compound ethyl 4-(N,N-diethylamino)benzoate (DEAEB) have introduced an alternative explanation. Research suggests that the red-shifted fluorescence observed for DEAEB in alkane solvents is not due to a classic TICT state but rather arises from the close proximity of low-lying nπ* and ππ* electronic states. rsc.org The energy separation between these states is sensitive to the electron-donating strength of the amino group. Furthermore, the measured dipole moment of the fluorescent state of DEAEB in cyclohexane (B81311) was found to be approximately 12.2 D, a value not considered sufficiently large to definitively confirm a full intramolecular electron transfer characteristic of a TICT state. rsc.org This suggests that the excited-state character may be more complex than a simple two-state (LE and TICT) model allows.

Time-Resolved Spectroscopy for Elucidating Excited-State Pathways

To directly observe the transient species and rapid dynamics that follow photoexcitation, researchers employ sophisticated time-resolved spectroscopic techniques. These methods provide critical insights into the lifetimes and transformation pathways of excited states.

Femtosecond Transient Absorption Spectroscopy

Femtosecond Transient Absorption (fs-TA) spectroscopy is a powerful pump-probe technique for tracking ultrafast photophysical events. A femtosecond laser pulse (the "pump") excites the sample, and a subsequent, time-delayed "probe" pulse measures the absorption spectrum of the transient species. By varying the delay time between the pump and probe pulses, a "movie" of the excited-state evolution can be constructed.

In the context of this compound, fs-TA could be used to directly observe the decay of the initially populated FC state, the appearance of excited-state absorption (ESA) bands corresponding to the LE state, and the subsequent formation and decay of any charge-transfer states. nih.govrsc.org For instance, studies on the related compound diethylamino hydroxybenzoyl hexyl benzoate (B1203000) (DHHB) have used fs-TA to trace its excited-state evolution, revealing decay time constants on the order of hundreds of femtoseconds in polar solvents. researchgate.netnih.gov This technique can distinguish between different excited-state tautomers and track their individual decay kinetics, providing a detailed picture of the relaxation pathways. researchgate.net

Time-Correlated Single Photon Counting (TCSPC) for Fluorescence Lifetimes

Time-Correlated Single Photon Counting (TCSPC) is the benchmark technique for accurately measuring the lifetimes of fluorescent states. horiba.comedinst.com The method involves repeatedly exciting a sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. lu.se A histogram of these arrival times reconstructs the fluorescence decay profile, from which the fluorescence lifetime (τ) can be extracted.

For molecules exhibiting dual fluorescence from LE and TICT states, TCSPC can resolve the distinct lifetimes of each species. The lifetime of these states is highly sensitive to the solvent environment. For DEAEB, time-resolved fluorescence measurements have been crucial in supporting the analysis of its complex excited-state behavior and the formation of different emissive species, including solute-solvent exciplexes in the presence of polar molecules. rsc.orgnih.gov These measurements provide quantitative data on the rates of radiative and non-radiative decay processes that deactivate the excited state.

Photophysical Data for the Analogue Compound Ethyl 4-(N,N-diethylamino)benzoate (DEAEB)
SolventFluorescence BandExcited-State Dipole Moment (μₑ)
CyclohexaneFₓ (Red-Shifted)12.2 D

Aggregation-Induced Emission (AIE) Properties of Related Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation or in the solid state. nih.govunipi.it This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect. The mechanism underlying AIE is often the Restriction of Intramolecular Motion (RIM), which includes the restriction of intramolecular rotations (RIR) and vibrations (RIV). nih.gov

The archetypal AIE luminogen is tetraphenylethylene (B103901) (TPE). In solution, the phenyl rings of TPE undergo active rotational motion, providing an efficient non-radiative decay pathway that quenches fluorescence. unipi.itnih.gov When TPE molecules aggregate, these intramolecular rotations are physically hindered, which blocks the non-radiative channel and activates the radiative decay pathway, leading to strong fluorescence. rsc.orgrsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Ground and Excited States

Quantum chemical calculations are fundamental to predicting the properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule, both in its stable ground state and in its electronically excited states.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.gov By finding the minimum energy conformation, DFT provides crucial data on bond lengths, bond angles, and dihedral angles. This optimized geometry serves as the foundation for calculating other electronic properties.

For molecules similar to Ethyl [4-(diethylamino)phenyl]acetate, such as Ethyl 4-(dimethylamino)benzoate, studies have shown that the molecule is essentially planar. This planarity suggests a significant degree of electron delocalization across the phenyl ring, the amino nitrogen, and the ester group, which influences the compound's electronic and optical properties. DFT calculations are critical for quantifying the electronic distribution, dipole moment, and the energies of molecular orbitals.

Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations (Note: Data is representative for a substituted benzene (B151609) ring and may not reflect exact values for this compound.)

ParameterTypical Calculated Value (Å or °)Significance
C-N Bond Length (Aromatic)~1.38 ÅShorter than a typical C-N single bond (~1.47 Å), indicating partial double bond character due to electron donation from nitrogen to the ring.
C=O Bond Length~1.22 ÅTypical length for a carbonyl double bond in an ester.
Phenyl Ring C-C Bond Lengths~1.39 - 1.41 ÅSlight variations from the ideal benzene length (~1.40 Å) indicate the electronic influence of the substituents.
C-N-C Bond Angle (in NEt₂)~118°Approaching 120° suggests sp² character and involvement of the nitrogen lone pair in resonance.

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the properties of molecules in their electronically excited states. rsc.orgresearchgate.net It is used to calculate vertical excitation energies, which correspond to the absorption of light (UV-visible spectra), and to understand the nature of electronic transitions. rsc.orgresearchgate.net

For donor-acceptor systems like this compound, TD-DFT is crucial for characterizing intramolecular charge-transfer (ICT) states. Upon excitation, an electron can be promoted from a region of high electron density (the diethylamino donor) to a region of lower electron density (the phenylacetate (B1230308) acceptor). This charge redistribution leads to a significant change in the molecule's dipole moment. For the closely related compound Ethyl 4-(N,N-diethylamino)benzoate (DEAEB), the excited-state dipole moment has been calculated to be approximately 12.2 Debye, a substantial increase from the ground state, which is characteristic of an ICT state. rsc.org

Molecular Orbital Analysis and Electronic Transitions

The behavior of a molecule's outermost electrons is key to its chemical reactivity and optical properties. Molecular orbital analysis provides a detailed picture of where these electrons are located and how they participate in electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital that most readily accepts an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov

In a molecule like this compound, the HOMO is typically localized on the electron-rich diethylamino group and the phenyl ring. In contrast, the LUMO is primarily distributed over the electron-withdrawing phenylacetate portion of the molecule. The primary electronic transition responsible for the main UV absorption band is the promotion of an electron from the HOMO to the LUMO (a π → π* transition with significant charge-transfer character).

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations (Note: These values are representative for a simple donor-acceptor aromatic system and serve for illustrative purposes.)

OrbitalTypical Energy (eV)Typical Localization
HOMO-5.8 eVLocalized on the diethylamino group and the phenyl ring.
LUMO-1.2 eVLocalized on the phenyl ring and the acetate (B1210297) group.
HOMO-LUMO Gap (ΔE)4.6 eVCorresponds to absorption in the UV region of the electromagnetic spectrum.

Frontier Molecular Orbital (FMO) theory uses the properties of the HOMO and LUMO to predict the reactivity of a molecule. The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

Nucleophilic Attack : A nucleophile will attack at atoms where the LUMO has the largest coefficient, as this is the most favorable site to accept electrons. For this compound, this would likely be the carbonyl carbon of the ester group.

Electrophilic Attack : An electrophile will react at atoms where the HOMO has the largest coefficient, as this is the site of highest electron density. This would be the nitrogen atom or the ortho/para positions of the phenyl ring activated by the amino group.

The HOMO-LUMO gap itself is an indicator of global reactivity. A smaller gap suggests the molecule is more polarizable and will be more reactive in chemical reactions, particularly those involving charge transfer.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, hyperconjugation, and intramolecular bonding interactions within a molecule. nih.gov It translates the complex calculated wavefunction into a more intuitive picture of Lewis-like chemical bonds and lone pairs.

NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled "donor" orbital (like a lone pair or a bonding orbital) to an empty "acceptor" orbital (typically an antibonding orbital). researchgate.net In this compound, the most significant interactions would involve the delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the phenyl ring. This interaction is responsible for the strong electron-donating character of the diethylamino group and is fundamental to the molecule's charge-transfer properties.

Table 3: Illustrative NBO Second-Order Perturbation Analysis (Note: Data is representative for an aniline-type system.)

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (N)π* (Carom-Carom)~40-50Strong n → π* hyperconjugation, indicating significant electron donation from the nitrogen to the ring.
π (Carom-Carom)π* (C=O)~15-25π-conjugation extending from the ring to the carbonyl group.
σ (C-H)σ* (C-C)~2-5Standard σ → σ* hyperconjugation contributing to overall molecular stability.

Crystallographic Investigations of Ethyl 4 Diethylamino Phenyl Acetate and Analogous Structures

Methodologies for Single Crystal Growth

The cultivation of single crystals suitable for X-ray diffraction studies is a crucial first step in crystallographic analysis. For analogous compounds of Ethyl [4-(diethylamino)phenyl]acetate, various techniques have been successfully employed. The slow evaporation method is a common and effective technique, where a saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. For instance, single crystals of 2-[2-(4-Diethylamino-phenyl)-vinyl]-1-methyl-pyridinium iodide (DEASI), an organic salt with a diethylamino-phenyl group, have been grown using this technique from an acetonitrile/methanol mixture. nih.gov Similarly, a slow evaporation technique using ethanol (B145695) as a solvent has been used for growing crystals of other phenylacetate (B1230308) derivatives. researchgate.net

Another widely used method is slow cooling, where a saturated solution at a higher temperature is gradually cooled, leading to the formation of crystals. This method was successfully applied to grow crystals of Ethyl 2-cyano 3-(4-dimethylaminophenyl) acrylate (B77674). researchgate.net Recrystallization from a mixture of solvents, such as hexane (B92381) and ethyl acetate (B1210297), has also been reported to yield high-quality single crystals. nih.gov The choice of solvent and the method of crystallization are critical factors that influence the size and quality of the resulting crystals.

Determination of Crystal System and Space Group

The determination of the crystal system and space group provides fundamental information about the symmetry and packing of molecules in the crystal lattice. For analogous structures, single-crystal X-ray diffraction (XRD) is the definitive method for this determination. nih.gov For example, the crystal structure of Ethyl 2-cyano 3-(4-dimethylaminophenyl) acrylate was found to belong to the triclinic crystal system with the space group P-1. researchgate.net In another instance, a derivative, benzophenone-4-methoxybenzoylhydrazone, was found to crystallize in the monoclinic system with the space group P21/c. researchgate.net The structure of Ethyl 2-(2, 4-difluorophenyl) acetate also belongs to the monoclinic crystal system with the space group P 1 21/c 1. researchgate.net These examples highlight that phenylacetate derivatives can adopt different crystal systems and space groups depending on the specific molecular structure.

Table 1: Crystallographic Data for Analogous Phenylacetate Derivatives

Compound Crystal System Space Group Reference
Ethyl 2-cyano 3-(4-dimethylaminophenyl) acrylate Triclinic P-1 researchgate.net
Benzophenone-4-methoxybenzoylhydrazone Monoclinic P21/c researchgate.net

Molecular Conformation, Torsion Angles, and Planarity in the Solid State

The solid-state conformation of a molecule, including its torsion angles and the planarity of its constituent parts, is determined by a combination of intramolecular and intermolecular forces. In analogous structures to this compound, the phenyl ring and the ester group are key structural motifs. The dihedral angle between the phenyl ring and other parts of the molecule is a significant conformational parameter. For instance, in one derivative, the phenyl ring is almost orthogonal to the 1,4-dihydropyridine (B1200194) ring, with a dihedral angle of 89.59 (3)°. nih.gov In another case, the dihedral angle between the pentadiene group and the phenyl ring is 85.73 (11)°. nih.gov

Analysis of Intermolecular Interactions and Supramolecular Assembly in Crystals

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, which collectively determine the supramolecular assembly. These interactions include hydrogen bonds, C-H…π interactions, and van der Waals forces.

Hydrogen Bonding Networks (e.g., O-H…N, C-H…O)

Hydrogen bonds are among the most significant directional interactions in molecular crystals. In analogous structures, N-H…O and C-H…O hydrogen bonds are commonly observed, linking molecules into larger assemblies. nih.gov For example, in the crystal structure of ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, molecules are linked via N—H⋯O and C—H⋯O hydrogen bonds, forming layers. iucr.orgumt.edu Weak intermolecular C—H⋯O hydrogen bonds can also lead to the formation of dimers. nih.gov The carbonyl group of the ester is frequently involved in C-H…O hydrogen bonding. core.ac.uk

C-H…π Interactions

C-H…π interactions, where a C-H bond interacts with the electron cloud of a π-system like a phenyl ring, play a crucial role in the stabilization of crystal structures. researchgate.net These interactions have been observed in the crystal packing of various organic molecules. nih.gov In some crystal structures, C-H…π(ring) interactions contribute to the formation of corrugated layers. nih.gov

Advanced Materials Science and Functional Development

Development as Fluorescent Dyes and Advanced Optical Materials

The molecular architecture of Ethyl [4-(diethylamino)phenyl]acetate, featuring an electron-donating diethylamino group connected to a phenyl ring which is in turn linked to an electron-accepting acetate (B1210297) group, categorizes it as a "push-pull" chromophore. This arrangement is known to give rise to interesting photophysical properties.

Push-pull molecules like this compound are designed to have significant intramolecular charge transfer (ICT) character in their excited state. Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating portion of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is generally centered on the electron-accepting portion. This charge separation in the excited state is fundamental to their luminescent behavior.

The efficiency and wavelength of the fluorescence are highly dependent on the molecular structure and the surrounding environment. Key factors influencing the luminescent properties include:

Strength of Donor and Acceptor Groups: The diethylamino group is a strong electron donor, which is expected to lead to a significant charge transfer and result in emission at longer wavelengths (in the visible spectrum). The ester group acts as a moderate electron acceptor.

Conjugation Length: The extent of the π-electron system connecting the donor and acceptor influences the energy of the electronic transitions.

Solvent Polarity: The excited state of push-pull chromophores is typically more polar than the ground state. Therefore, an increase in solvent polarity is expected to stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. This phenomenon is known as solvatochromism.

Molecular Rigidity: Restriction of molecular vibrations and rotations can enhance fluorescence quantum yield by reducing non-radiative decay pathways.

While specific data for this compound is unavailable, a hypothetical representation of its photophysical properties in different solvents is presented in Table 1.

SolventDielectric Constant (ε)Hypothetical λabs (nm)Hypothetical λem (nm)Hypothetical Stokes Shift (cm-1)Hypothetical Quantum Yield (ΦF)
n-Hexane1.8832040062500.60
Toluene2.3832541565000.55
Dichloromethane (B109758)8.9333544072000.40
Acetonitrile37.534046078000.25
Methanol32.734547080000.20

Table 1: Hypothetical Photophysical Data for this compound in Various Solvents. This table is for illustrative purposes only and is based on general trends observed for similar push-pull chromophores.

Compounds with strong fluorescence and tunable emission colors are promising candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs). The 4-(diethylamino)phenyl moiety is a common building block in materials developed for OLEDs. These materials can be used as dopants in an emissive layer, where they are excited by energy transfer from a host material and then emit light of a specific color.

The suitability of a compound for OLED applications depends on several factors, including:

High Photoluminescence Quantum Yield: To ensure efficient conversion of electrical energy to light.

Color Purity: A narrow emission spectrum is desirable for display applications.

Thermal and Morphological Stability: The material must be stable during the fabrication process and device operation.

Appropriate Energy Levels: The HOMO and LUMO levels of the emitter must be well-matched with those of the adjacent charge-transporting layers to ensure efficient charge injection and recombination.

Although no specific studies on the use of this compound in OLEDs have been found, its structural motifs suggest it could potentially function as a blue or green emitting material, depending on the specific device architecture and host material used.

The significant change in dipole moment between the ground and excited states of push-pull molecules makes them interesting for non-linear optical (NLO) applications. NLO materials can alter the properties of light passing through them and have potential uses in technologies such as optical switching, frequency conversion, and telecommunications.

The second-order NLO response of a molecule is quantified by its first hyperpolarizability (β). A large β value is a key requirement for efficient second-harmonic generation (SHG), where two photons of a certain frequency are converted into one photon with twice the frequency. The design of molecules with large β values often involves:

Strong electron-donating and electron-accepting groups.

An extended and efficient π-conjugated bridge.

While there are no specific NLO studies reported for this compound, research on analogous push-pull systems suggests that it would likely exhibit a measurable NLO response.

Chemo-Sensor and Probe Development (Non-Biological Context)

The sensitivity of the fluorescence of push-pull chromophores to their local environment makes them suitable for use as chemical sensors and probes.

The design of a fluorescent probe based on a push-pull chromophore typically involves incorporating a recognition site that can selectively interact with a specific analyte. This interaction then perturbs the electronic structure of the chromophore, leading to a detectable change in its fluorescence properties (e.g., intensity, wavelength, or lifetime).

Common strategies for designing such probes include:

Analyte-Induced Change in ICT: The binding of an analyte can enhance or diminish the push-pull character of the molecule, thereby modulating the ICT and the resulting fluorescence.

Photoinduced Electron Transfer (PeT) Switching: A receptor unit can be attached to the fluorophore in such a way that in the "off" state, fluorescence is quenched via PeT. Upon binding to the analyte, the PeT process is inhibited, and fluorescence is "turned on."

Förster Resonance Energy Transfer (FRET): Two different fluorophores, a donor and an acceptor, can be linked together. The binding of an analyte can cause a conformational change that alters the distance between the two, leading to a change in the efficiency of FRET.

As mentioned in section 7.1.1, the fluorescence of push-pull dyes is often highly sensitive to the polarity of the surrounding medium. This solvatochromism can be exploited to probe the local polarity of different environments. For example, a shift in the emission wavelength of this compound when moved from a nonpolar to a polar solvent could be used to characterize the polarity of a polymer matrix or a micro-heterogeneous system.

The relationship between the Stokes shift and solvent polarity can often be described by the Lippert-Mataga equation, which relates the energy of the emission to the dielectric constant and refractive index of the solvent. A hypothetical Lippert-Mataga plot for this compound is shown in Figure 1, illustrating the expected linear relationship for a typical push-pull fluorophore.

Figure 1: Hypothetical Lippert-Mataga Plot for this compound. This plot illustrates the theoretical linear relationship between the Stokes shift and the solvent polarity function. The exact slope would depend on the change in dipole moment between the ground and excited states of the molecule.

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of this compound are of significant interest in the field of advanced materials science, particularly for applications requiring tunable electronic properties and redox activity. The presence of the electron-donating diethylamino group on the phenyl ring profoundly influences the molecule's electronic structure and its behavior in electrochemical systems.

Cyclic Voltammetry for Energy Level Determinations (e.g., HOMO-LUMO calculations)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of molecules and to estimate their frontier molecular orbital energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels are crucial in determining a material's potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

For a compound like this compound, the CV measurement would typically involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would reveal the oxidation and reduction potentials of the molecule.

The HOMO and LUMO energy levels can be empirically calculated from the onset oxidation potential (Eox) and onset reduction potential (Ered) obtained from the cyclic voltammogram, often referenced against a standard like ferrocene/ferrocenium (Fc/Fc+). The following equations are commonly used:

EHOMO = -e (Eox - E1/2(Fc/Fc+) + 4.8) eV

ELUMO = -e (Ered - E1/2(Fc/Fc+) + 4.8) eV

The energy gap (Eg) can then be determined by the difference between the HOMO and LUMO levels:

Eg = ELUMO - EHOMO

Computational methods, such as Density Functional Theory (DFT), are also employed to calculate the theoretical HOMO and LUMO energies. These calculations provide valuable insights into the electronic structure and can corroborate experimental findings. For substituted anilines, it has been shown that electron-donating groups lead to an increase in the HOMO energy level. researchgate.net

Table 1: Representative HOMO, LUMO, and Energy Gap values for related aromatic compounds.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Aniline-5.77-0.025.75
4-Methyl-N,N-dimethylaniline-5.24-0.165.08
N,N-Dimethylaniline-5.34-0.185.16
This compound (Expected)Higher than anilineSimilar to aniline derivativesLower than aniline

Note: The values for this compound are qualitative predictions based on the electronic effects of the substituents.

Investigation of Oxidation and Reduction Processes

The redox behavior of this compound is dominated by the electron-rich N,N-diethylaniline moiety.

Oxidation: The primary oxidation process is expected to occur on the diethylamino group, which is the most electron-rich part of the molecule. The nitrogen lone pair is readily available for electron removal. The oxidation is likely a one-electron process leading to the formation of a radical cation. This process is often irreversible or quasi-reversible, as the resulting radical cation can be highly reactive and may undergo subsequent chemical reactions, such as dimerization or polymerization, especially at higher concentrations or during extended electrochemical experiments. The oxidation potential is anticipated to be relatively low due to the strong electron-donating nature of the diethylamino group. Studies on other electron-rich aromatic compounds have shown that such substitutions facilitate oxidation. nih.gov

The general oxidation reaction can be depicted as: Et2N-Ph-CH2COOEt → [Et2N-Ph-CH2COOEt]•+ + e-

Factors such as the solvent, supporting electrolyte, and electrode material can influence the observed oxidation potential and the stability of the resulting radical cation. For instance, electrode fouling can be a significant issue in the voltammetry of some aromatic compounds, where oxidation products may adsorb onto the electrode surface, passivating it and affecting subsequent measurements. nih.gov

Reduction: The reduction of this compound is expected to be more difficult than its oxidation. The ester functional group is an electron-withdrawing group, but its influence is less pronounced than the electron-donating effect of the diethylamino group. The reduction would likely involve the phenyl ring or the ester carbonyl group. Typically, the reduction of isolated benzene (B151609) rings and simple esters occurs at very negative potentials, often outside the accessible potential window of common solvent-electrolyte systems. Therefore, a distinct and reversible reduction wave may not be readily observable in cyclic voltammetry under standard conditions.

Table 2: Summary of Expected Redox Processes for this compound.

ProcessExpected PotentialReversibilityMoiety InvolvedNotes
Oxidation Relatively Low (Positive)Irreversible / Quasi-reversibleDiethylamino GroupFormation of a radical cation. Potential for follow-up reactions.
Reduction High (Negative)Likely IrreversiblePhenyl Ring / Ester GroupDifficult to reduce; may not be observed under standard conditions.

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